molecular formula C11H18N2S B8383640 N,N-Dimethyl-4-(thiophen-2-yl)piperidin-4-amine

N,N-Dimethyl-4-(thiophen-2-yl)piperidin-4-amine

Cat. No.: B8383640
M. Wt: 210.34 g/mol
InChI Key: LADGLPXYBPWSHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Dimethyl-4-(thiophen-2-yl)piperidin-4-amine is a useful research compound. Its molecular formula is C11H18N2S and its molecular weight is 210.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H18N2S

Molecular Weight

210.34 g/mol

IUPAC Name

N,N-dimethyl-4-thiophen-2-ylpiperidin-4-amine

InChI

InChI=1S/C11H18N2S/c1-13(2)11(5-7-12-8-6-11)10-4-3-9-14-10/h3-4,9,12H,5-8H2,1-2H3

InChI Key

LADGLPXYBPWSHC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1(CCNCC1)C2=CC=CS2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

HCl gas was passed through a solution of 10 g (1 eq.) tert-butyloxycarbonyl-4-(dimethylamino)-4-(thiophen-2-yl)piperidine in chloroform at 0° C. for ±1 h. Once the conversion was complete, 200 ml water were added to the reaction mixture, it was adjusted to a pH of ˜8 with Na2CO3 and then extracted with 15% IPA/CHCl3. The combined organic phases were dried over Na2SO4. Following removal of the solvent under reduced pressure, 6 g (89%) of product were obtained in the form of a white solid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyloxycarbonyl-4-(dimethylamino)-4-(thiophen-2-yl)piperidine
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
89%

Synthesis routes and methods II

Procedure details

HCl gas was passed through a solution of 10 g (1 eq) tert-butyloxycarbonyl-4-(dimethyl-amino)-4-(thiophen-2-yl)piperidine in chloroform at 0° C. for ˜1 h. The reaction course was monitored by thin-layer chromatography (75% EtOAc/hexane). Once the conversion was complete, 200 ml water were added to the reaction mixture, it was adjusted to a pH of ˜8 with Na2CO3 and then extracted with 15% IPA/CHCl3. The combined organic phases were dried over Na2SO4. Following removal of the solvent under reduced pressure, 6 g (89%) of product were obtained in the form of a white solid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyloxycarbonyl-4-(dimethyl-amino)-4-(thiophen-2-yl)piperidine
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
89%

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